Physicochemical properties of 4-(4-aminophenyl)-1,3-thiazol-2-amine
Physicochemical properties of 4-(4-aminophenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-aminophenyl)-1,3-thiazol-2-amine
Abstract
4-(4-aminophenyl)-1,3-thiazol-2-amine is a heterocyclic compound built upon the 2-aminothiazole scaffold, a privileged structure in modern medicinal chemistry.[1] This scaffold is a cornerstone in the design of numerous biologically active agents, demonstrating a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-aminophenyl)-1,3-thiazol-2-amine for researchers, scientists, and drug development professionals. We will delve into its structural attributes, solubility, lipophilicity, and acid-base characteristics. Furthermore, this document outlines a validated synthetic pathway, detailed protocols for spectroscopic characterization, and a discussion of its potential applications as a versatile building block in drug discovery.
Introduction
The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a fundamental structural motif found in various natural products, including Vitamin B1 (thiamine).[2] Its synthetic derivatives, particularly the 2-aminothiazole core, have garnered significant attention from the scientific community. This scaffold's unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore, interacting with a diverse range of biological targets.[1] The clinical success of drugs like Dasatinib (a leukemia therapeutic) and Alpelisib underscores the therapeutic relevance of this heterocyclic system.[1] The broad pharmacological profile of 2-aminothiazole derivatives encompasses antiviral, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, making them a focal point of intensive research.[1][3]
Profile of 4-(4-aminophenyl)-1,3-thiazol-2-amine
4-(4-aminophenyl)-1,3-thiazol-2-amine (IUPAC Name) is a specific analog that features two primary amine groups, offering reactive handles for chemical modification. One amine is positioned at the C2 position of the thiazole ring, while the other is attached to a phenyl ring at the C4 position. This dual functionality makes it an exceptionally valuable starting material for constructing libraries of more complex molecules for high-throughput screening and lead optimization. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological evaluation.
Core Physicochemical Properties
The biological activity and "drug-likeness" of a molecule are intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source |
| IUPAC Name | 4-(4-aminophenyl)-1,3-thiazol-2-amine | - |
| CAS Number | 3673-53-8 | [4] |
| Molecular Formula | C₉H₉N₃S | [4] |
| Molecular Weight | 191.25 g/mol | [4] |
| Appearance | White to light yellow crystalline powder (inferred from analogs) | [5] |
| Purity (Typical) | ≥97% | [4] |
| Solubility | Expected to be highly soluble in DMSO.[6] Limited aqueous solubility. | - |
| Predicted XLogP | 1.6 (for meta-isomer, indicating moderate lipophilicity) | [7] |
| Predicted pKa | ~4.0 (for thiazole-amine system); ~4.6 (for aniline amine) | [5][8] |
| Storage | Sealed in a dry, dark environment at 2-8°C | [4] |
Molecular Structure and Identification
The compound's structure consists of a central thiazole ring substituted at the C4 position with a 4-aminophenyl group and at the C2 position with an amino group. Its unique identifiers are CAS No: 3673-53-8 and molecular formula C₉H₉N₃S.[4]
Solubility Profile
-
Rationale: Solubility is a critical parameter for both chemical reactions and biological assays. Poor solubility can lead to inaccurate bioactivity data and challenges in formulation.
Acidity/Basicity (pKa)
-
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge state affects membrane permeability, receptor binding, and solubility.
-
Analysis: 4-(4-aminophenyl)-1,3-thiazol-2-amine possesses two basic nitrogen centers: the aniline-type amino group and the 2-amino-thiazole system.
-
Aniline Moiety: The pKa of the conjugate acid of aniline is ~4.6. The electron-donating character of the thiazole ring might slightly increase the basicity of this group.
-
2-Amino-Thiazole Moiety: This system is more complex. Protonation can occur on the exocyclic amine or the ring nitrogen. The predicted pKa for the conjugate acid of the related 4-(4-chlorophenyl)-1,3-thiazol-2-amine is approximately 3.95.[5]
-
Lipophilicity (LogP)
-
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. An optimal LogP (typically 1-5) is often sought for oral drug candidates.
-
Analysis: No experimental LogP value is available. However, computational methods provide a useful estimate. The predicted XlogP for the isomeric 4-(3-aminophenyl)-1,3-thiazol-2-amine is 1.6, suggesting a balanced hydrophilic-lipophilic character.[7] This is in contrast to halogenated analogs, such as the 4-chlorophenyl derivative, which has a predicted LogP of 3.6, indicating higher lipophilicity.[5] Experimental determination via methods like HPLC is advised for accurate assessment.
Synthesis and Purification
-
Expertise & Causality: The most reliable and common method for constructing the 2-amino-4-aryl-thiazole core is the Hantzsch thiazole synthesis.[3][9] A direct reaction using 4-aminoacetophenone is problematic as the amino group can interfere with the reaction. A more robust strategy involves a nitro-to-amine reduction, which is a cornerstone of medicinal chemistry synthesis. This approach prevents side reactions and generally results in higher yields and purity.
Proposed Synthetic Workflow
The synthesis is proposed as a two-step sequence starting from commercially available 4-nitroacetophenone. First, the 2-aminothiazole ring is formed, followed by the reduction of the nitro group to the target primary amine.
Experimental Protocol
Step 1: Synthesis of 4-(4-Nitrophenyl)-1,3-thiazol-2-amine
-
Bromination: Dissolve 4-nitroacetophenone (1.0 eq) in glacial acetic acid. Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature. Stir for 2-4 hours until TLC indicates consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitate, 2-bromo-1-(4-nitrophenyl)ethanone, is filtered, washed with water until neutral, and dried. This intermediate is a lachrymator and should be handled with care in a fume hood.
-
Cyclization (Hantzsch Synthesis): Suspend the crude 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol. Reflux the mixture for 3-5 hours.
-
Isolation: Cool the reaction to room temperature. The resulting solid hydrobromide salt is filtered. The free base can be obtained by suspending the salt in water and neutralizing with a base such as sodium bicarbonate or ammonium hydroxide. The final product is filtered, washed with water, and dried.
Step 2: Reduction to 4-(4-Aminophenyl)-1,3-thiazol-2-amine
-
Reaction Setup: To a solution of 4-(4-nitrophenyl)-1,3-thiazol-2-amine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
-
Reduction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and basify to pH 8-9 with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered and washed thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
-
Trustworthiness: A combination of spectroscopic methods provides a self-validating system for structural confirmation. Each technique probes different aspects of the molecular structure, and together they provide an unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Based on analogs, the expected spectrum (in DMSO-d₆) would show:
-
A broad singlet for the C2-NH₂ protons (~7.0-7.5 ppm).[9]
-
A pair of doublets in the aromatic region (~6.6 and ~7.5 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring.
-
A singlet for the C5-H of the thiazole ring (~6.8-7.2 ppm).[9]
-
A broad singlet for the phenyl-NH₂ protons (~5.0-5.5 ppm).
-
-
¹³C NMR: Key expected signals include those for the C=N of the thiazole (~168 ppm), the carbons of the phenyl ring (115-150 ppm), and the C5 of the thiazole (~105 ppm).
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Peaks:
-
N-H Stretching: Two distinct bands in the 3200-3450 cm⁻¹ region corresponding to the symmetric and asymmetric stretches of the two primary amine groups.
-
C=N Stretching: A sharp peak around 1630 cm⁻¹ characteristic of the thiazole ring.[9]
-
Aromatic C=C Stretching: Peaks in the 1500-1600 cm⁻¹ region.
-
C-S Stretching: A weaker band around 700-750 cm⁻¹.[9]
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Result: In an electrospray ionization (ESI) mass spectrum, the compound should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 192.06.
Applications and Future Directions
Role as a Scaffold in Medicinal Chemistry
The true value of 4-(4-aminophenyl)-1,3-thiazol-2-amine lies in its potential as a versatile synthetic intermediate. The two primary amine groups serve as orthogonal synthetic handles:
-
The 2-amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
-
The 4-aminophenyl group can undergo diazotization followed by Sandmeyer reactions, act as a nucleophile in amide or sulfonamide bond formation, or be used to link the scaffold to other pharmacophores.
Overview of Biological Activities of Related Analogs
Derivatives of the 2-amino-4-phenylthiazole core have demonstrated potent and diverse biological activities, suggesting promising avenues for this specific compound:
-
Anticancer: Many analogs exhibit potent antiproliferative activity against various human cancer cell lines, including lung, colon, and breast cancer.[1][9] Some act as tubulin polymerization inhibitors.[10]
-
Antimicrobial: The scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[3][9]
Conclusion
4-(4-aminophenyl)-1,3-thiazol-2-amine is a high-value chemical entity grounded in the pharmacologically significant 2-aminothiazole scaffold. Its physicochemical properties—moderate lipophilicity, dual basic centers, and robust chemical stability—make it an ideal starting point for synthetic exploration. The presence of two distinct amino groups provides the chemical versatility required for the construction of diverse compound libraries aimed at discovering next-generation therapeutics. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and deploy this powerful building block in their drug discovery and development endeavors.
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